Cas no 1807135-08-5 (2-Bromo-1,5-difluoro-3-methylbenzene)
2-Bromo-1,5-difluoro-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3,5-difluorotoluene
- 2-bromo-1,5-difluoro-3-methylbenzene
- FCH3608122
- AK342558
- PC501935
- Benzene, 2-bromo-1,5-difluoro-3-methyl-
- 1807135-08-5
- SCHEMBL8309828
- AS-46393
- CL9521
- SY259615
- AKOS027339607
- MFCD28738349
- CS-0052009
- 2-Bromo-1,5-difluoro-3-methylbenzene
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- MDL: MFCD28738349
- Inchi: 1S/C7H5BrF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
- InChI Key: AWDCMWWKXLOYNE-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1C)F)F
Computed Properties
- Exact Mass: 205.95427g/mol
- Monoisotopic Mass: 205.95427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.2
2-Bromo-1,5-difluoro-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018461-250mg |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013018461-500mg |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
| Alichem | A013018461-1g |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| TRC | B678813-50mg |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678813-100mg |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678813-500mg |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 500mg |
$ 185.00 | 2022-06-06 | ||
| Apollo Scientific | PC501935-1g |
2-Bromo-3,5-difluorotoluene |
1807135-08-5 | 95% | 1g |
£114.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD830-200mg |
2-Bromo-1,5-difluoro-3-methylbenzene |
1807135-08-5 | 95% | 200mg |
213.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD830-1g |
2-Bromo-1,5-difluoro-3-methylbenzene |
1807135-08-5 | 95% | 1g |
684.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD830-250mg |
2-Bromo-1,5-difluoro-3-methylbenzene |
1807135-08-5 | 95% | 250mg |
324CNY | 2021-05-07 |
2-Bromo-1,5-difluoro-3-methylbenzene Suppliers
2-Bromo-1,5-difluoro-3-methylbenzene Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-Bromo-1,5-difluoro-3-methylbenzene
Chemical Profile of 2-Bromo-1,5-difluoro-3-methylbenzene (CAS No. 1807135-08-5)
2-Bromo-1,5-difluoro-3-methylbenzene, identified by its CAS number 1807135-08-5, is a fluorinated aromatic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of halogenated benzenes, which are widely studied for their diverse pharmacological properties and potential applications in drug development. The presence of both bromine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The structural motif of 2-Bromo-1,5-difluoro-3-methylbenzene consists of a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 1-position, and another fluorine atom at the 5-position, along with a methyl group at the 3-position. This specific arrangement of substituents influences its reactivity and interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and improved binding affinity to biological receptors. 2-Bromo-1,5-difluoro-3-methylbenzene exemplifies this trend, as its fluorine atoms can modulate electronic effects and hydrogen bonding interactions, which are critical for drug design. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex molecules.
One of the most compelling aspects of 2-Bromo-1,5-difluoro-3-methylbenzene is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility in creating small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role as a precursor in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorine atoms enhance the lipophilicity of these compounds, improving their cell membrane permeability and bioavailability.
Moreover, the compound's unique electronic properties make it an attractive building block for materials with specialized functions. In organic electronics, fluorinated aromatics are employed to design materials with high charge transport capabilities. 2-Bromo-1,5-difluoro-3-methylbenzene could serve as a key intermediate in synthesizing organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing groups contribute to efficient charge injection and transport.
The synthesis of 2-Bromo-1,5-difluoro-3-methylbenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of bromine and fluorine substituents requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and electrochemical fluorination, have been employed to achieve high yields and purity.
Recent advances in computational chemistry have also facilitated the rational design of derivatives of 2-Bromo-1,5-difluoro-3-methylbenzene. Molecular modeling studies predict that modifications at the 4-position or additional functional groups could enhance its biological activity. These insights guide experimental efforts toward optimizing potency and selectivity for therapeutic applications.
In conclusion, 2-Bromo-1,5-difluoro-3-methylbenzene (CAS No. 1807135-08-5) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications in drug discovery and advanced material design. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in scientific innovation.
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